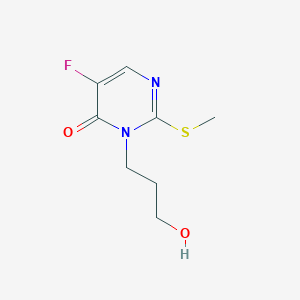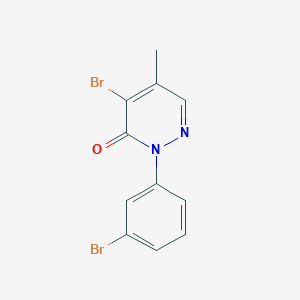
2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine is a chemical compound with the molecular formula C13H11ClN4S It is a derivative of purine, a heterocyclic aromatic organic compound, and features a chloro group and a sulfanyl group attached to the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine typically involves the reaction of 2,6-dimethylphenylthiol with 2,6-dichloropurine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces one of the chlorine atoms on the purine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the purine ring or the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted purines with different functional groups replacing the chloro group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced forms of the purine ring or modified substituents.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine
- 2-chloro-6-(2-methylphenyl)sulfanyl-7H-purine
Uniqueness
2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
646510-59-0 |
|---|---|
Molekularformel |
C13H11ClN4S |
Molekulargewicht |
290.77 g/mol |
IUPAC-Name |
2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4S/c1-7-4-3-5-8(2)10(7)19-12-9-11(16-6-15-9)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18) |
InChI-Schlüssel |
WHDNRPIYHICRPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)SC2=NC(=NC3=C2NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)
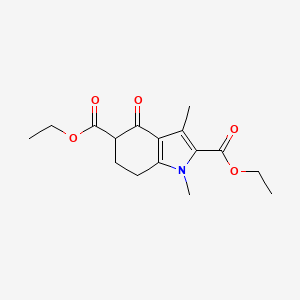

![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)
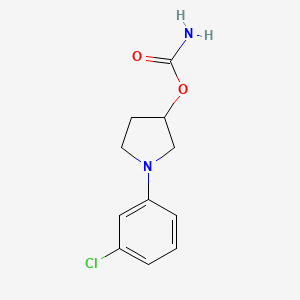
methanone](/img/structure/B12911035.png)
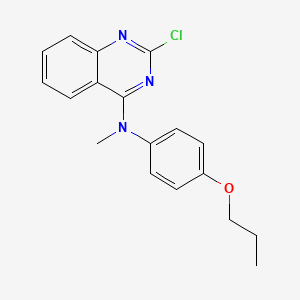
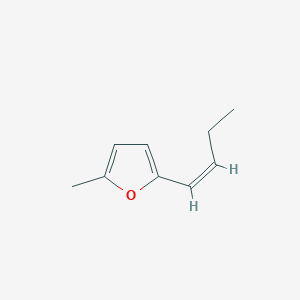
![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)
![Isoxazole, 3-(4-fluorophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12911054.png)


